4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone
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Overview
Description
4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone typically involves the acetalization of a benzophenone derivative with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of a Dean-Stark apparatus or molecular sieves can help in the continuous removal of water, thus improving the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzophenone moiety can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Features a similar dioxolane ring structure but with different substituents.
1,3-Dioxanes: Similar cyclic acetals but with a six-membered ring instead of a five-membered dioxolane ring.
Uniqueness: 4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone is unique due to the presence of both the trifluoromethyl group and the dioxolane ring, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dioxolane ring provides a versatile protecting group for synthetic applications .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-1-3-10(4-2-9)16-21-5-6-22-16/h1-4,7-8,16H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFAKKRCJUJNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645140 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-82-2 |
Source
|
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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